molecular formula C11H12N2OS B12170877 Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI)

Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI)

Cat. No.: B12170877
M. Wt: 220.29 g/mol
InChI Key: NCYFJUPBKNGVID-UHFFFAOYSA-N
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Description

Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) is a chemical compound with the molecular formula C11H12N2OS It is known for its unique structure, which includes an acetamide group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) typically involves the reaction of 6-ethyl-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{6-ethyl-2-aminobenzothiazole} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI)} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
  • Acetamide, 2-bromo-N-(6-methyl-2-benzothiazolyl)-

Uniqueness

Acetamide, N-(6-ethyl-2-benzothiazolyl)-(9CI) is unique due to its specific structural features, such as the ethyl group on the benzothiazole ring

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C11H12N2OS/c1-3-8-4-5-9-10(6-8)15-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14)

InChI Key

NCYFJUPBKNGVID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C

Origin of Product

United States

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